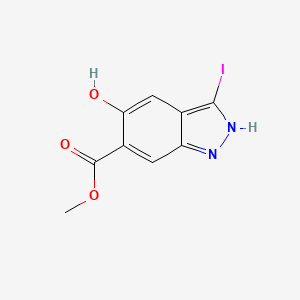

1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo-, methyl ester

CAS No.: 1227266-92-3

Cat. No.: VC8220948

Molecular Formula: C9H7IN2O3

Molecular Weight: 318.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227266-92-3 |

|---|---|

| Molecular Formula | C9H7IN2O3 |

| Molecular Weight | 318.07 g/mol |

| IUPAC Name | methyl 5-hydroxy-3-iodo-2H-indazole-6-carboxylate |

| Standard InChI | InChI=1S/C9H7IN2O3/c1-15-9(14)5-2-6-4(3-7(5)13)8(10)12-11-6/h2-3,13H,1H3,(H,11,12) |

| Standard InChI Key | SUHHRXRVMDZIJO-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC2=NNC(=C2C=C1O)I |

| Canonical SMILES | COC(=O)C1=CC2=NNC(=C2C=C1O)I |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a bicyclic indazole scaffold fused with a six-membered aromatic ring. Key functional groups include:

-

Methyl ester at the 6-position, enhancing lipophilicity and stability .

-

Hydroxy group at the 5-position, enabling hydrogen bonding and derivatization .

-

Iodo substituent at the 3-position, which influences electronic properties and reactivity .

The SMILES notation and InChIKey provide precise descriptors of its connectivity .

Physical and Chemical Properties

The iodine atom contributes to a high molecular weight and polarizability, while the hydroxy group enhances solubility in polar solvents like dimethyl sulfoxide (DMSO) .

Applications in Research

Pharmaceutical Development

The compound’s indazole core is a privileged structure in drug discovery, featured in kinase inhibitors and anti-inflammatory agents . Specific applications include:

-

Anticancer agents: Iodo-substituted indazoles exhibit potent activity against tyrosine kinases, such as VEGFR-2 .

-

Antibacterial scaffolds: The hydroxy group enhances interactions with bacterial enzyme active sites .

Material Science

-

Coordination polymers: The iodine atom can act as a halogen bond donor, facilitating crystal engineering .

-

Fluorescent probes: Indazole derivatives are used in bioimaging due to their tunable emission properties .

Analytical Chemistry

-

Chromatographic standards: The compound’s distinct UV absorption profile aids in HPLC method development .

-

Mass spectrometry: Its fragmentation pattern assists in structural elucidation of related indazoles .

Challenges and Future Directions

Synthetic Optimization

Current limitations include low yields in iodination steps and scalability issues . Future work could explore:

Biological Evaluation

While computational studies predict high affinity for cancer targets, in vivo efficacy and toxicity profiles remain unvalidated . Prioritized assays include:

-

Kinase inhibition screens (e.g., EGFR, BRAF).

-

Pharmacokinetic studies in rodent models.

Environmental Impact

The persistence and bioaccumulation potential of iodinated organics warrant ecotoxicological assessments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume